molecular formula C10H9N3O4 B2390744 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione CAS No. 64464-21-7

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B2390744
CAS No.: 64464-21-7
M. Wt: 235.199
InChI Key: FFMGTDIPZUOEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.2 g/mol . This compound is characterized by its imidazolidine ring structure, which is substituted with a methyl group at the 5-position and a nitrophenyl group at the 3-position. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with glycine, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-5-(3-aminophenyl)imidazolidine-2,4-dione .

Scientific Research Applications

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
  • 5-Methyl-5-(2-nitrophenyl)imidazolidine-2,4-dione
  • 5-Methyl-5-(3-chlorophenyl)imidazolidine-2,4-dione

Uniqueness

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position of the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGTDIPZUOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.